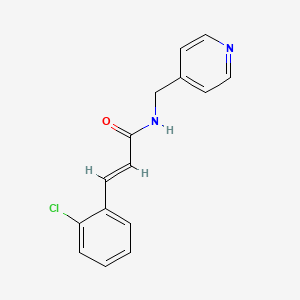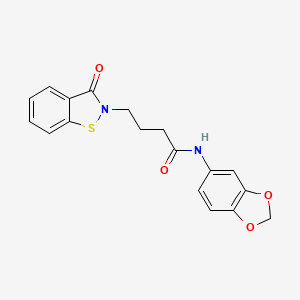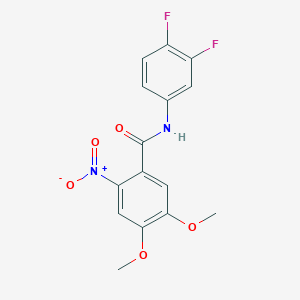![molecular formula C21H27NO6 B11018748 6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11018748.png)
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、クロメン誘導体のクラスに属する合成有機化合物です。クロメン誘導体は、その多様な生物活性で知られており、医薬品化学において広く研究されています。
製法
合成経路と反応条件
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸の合成は、通常、以下の手順を伴います。
クロメンコアの形成: クロメンコアは、適切なフェノール誘導体から出発して一連の反応により合成されます。フェノールはアルキル化され、続いて環化されてクロメン環を形成します。
プロピル基の導入: プロピル基は、プロピルクロリドとルイス酸触媒を使用して、フリーデル・クラフツアルキル化反応によって導入されます。
プロパン酸部分の付加: 次に、クロメン誘導体を適切なプロパン酸誘導体と塩基性条件下で反応させて、エステル結合を形成します。
ヘキサン酸誘導体の形成: 最後のステップは、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で、エステルをヘキサン酸と反応させて、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路を最適化する必要がある場合があります。これには、連続フロー反応器、高度な精製技術、自動化の使用が含まれており、品質とスケーラビリティの安定性を確保します。
化学反応解析
反応の種類
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化して、対応するカルボン酸またはケトンを形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、ケトンをアルコールに変換することができます。
置換: 求核置換反応は、エステルまたはアミド官能基で起こり、さまざまな誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下で、アミンまたはアルコールなどの求核剤。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール。
置換: アミド、エステル。
科学研究への応用
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸には、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用を含む、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves the following steps:
Formation of the Chromen Core: The chromen core is synthesized through a series of reactions starting from a suitable phenol derivative. The phenol undergoes alkylation, followed by cyclization to form the chromen ring.
Introduction of the Propyl Group: The propyl group is introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.
Attachment of the Propanoic Acid Moiety: The chromen derivative is then reacted with a suitable propanoic acid derivative under basic conditions to form the ester linkage.
Formation of the Hexanoic Acid Derivative: The final step involves the reaction of the ester with hexanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
科学的研究の応用
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸の作用機序は、特定の分子標的および経路との相互作用を含みます。クロメンコアは、さまざまな酵素や受容体と相互作用し、それらの活性を調節することが知られています。これは、炎症、細胞増殖、アポトーシスなどの細胞プロセスにおける変化につながる可能性があります。正確な分子標的および経路は、特定の用途や状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 2-(2-オキソ-4-フェニル-6-プロピル-2H-クロメン-7-イルオキシ)-プロピオン酸エチルエステル
- 2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパン酸
- 2-((6-エチル-2-オキソ-4-フェニル-2H-クロメン-7-イル)オキシ)プロパン酸
独自性
6-({2-[(2-オキソ-4-プロピル-2H-クロメン-7-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、ヘキサン酸部分やクロメンコア上のプロピル基など、特定の構造的特徴のために独特です。これらの構造要素は、その独特の化学的および生物学的特性に貢献し、さまざまな研究用途に役立つ化合物になります。
類似化合物との比較
Similar Compounds
- 2-(2-Oxo-4-phenyl-6-propyl-2H-chromen-7-yloxy)-propionic acid ethyl ester
- 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-((6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid
Uniqueness
6-({2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structural features, such as the hexanoic acid moiety and the propyl group on the chromen core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C21H27NO6 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
6-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-3-7-15-12-20(25)28-18-13-16(9-10-17(15)18)27-14(2)21(26)22-11-6-4-5-8-19(23)24/h9-10,12-14H,3-8,11H2,1-2H3,(H,22,26)(H,23,24) |
InChIキー |
GPOSOKOHUKCGOL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018666.png)
![3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11018674.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11018698.png)
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B11018708.png)

methanone](/img/structure/B11018716.png)
![1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018721.png)


![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-beta-alanine](/img/structure/B11018735.png)
![N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11018741.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018764.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11018770.png)
